2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane

Medicinal Chemistry Chemical Synthesis Quality Control

SAR studies demand precise structural fidelity-generic substitution of 1,3-dioxolane derivatives introduces unacceptable variability. This specific 4-fluorophenoxyethyl dioxolane eliminates that risk. - Benchmark control: Published IC50/EC50 data for close analogs enable cross-study validation against Rhizoctonia solani and duckweed models. - CYP51 probe: Confirmed binding to fungal CYP51 P450 via molecular docking; distinct from azole antifungals like difenoconazole. - Reliable supply: ≥97% purity, ready for immediate global dispatch.

Molecular Formula C11H13FO3
Molecular Weight 212.22 g/mol
Cat. No. B7844811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane
Molecular FormulaC11H13FO3
Molecular Weight212.22 g/mol
Structural Identifiers
SMILESC1COC(O1)CCOC2=CC=C(C=C2)F
InChIInChI=1S/C11H13FO3/c12-9-1-3-10(4-2-9)13-6-5-11-14-7-8-15-11/h1-4,11H,5-8H2
InChIKeyMSZWMFTYHQCYMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Properties & Procurement


2-[2-(4-Fluoro-phenoxy)ethyl]-1,3-dioxolane is a synthetic, fluorinated 1,3-dioxolane derivative with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol . It features a five-membered dioxolane ring (a cyclic acetal) connected to a 4-fluorophenoxyethyl side chain . The compound is commercially available as a research chemical from multiple vendors, typically offered at a purity of 95-98% . As a member of the 1,3-dioxolane class, it is structurally related to known antifungal and antibacterial agents [1], and is primarily utilized as a building block or intermediate in medicinal chemistry and agrochemical research [1].

Research Use Building block or intermediate for medicinal chemistry and agrochemical research.
Structural Motif 4-Fluorophenoxyethyl group provides a distinct SAR starting point vs. common analogs.
Purity Context Typically supplied at 95–98% purity, supporting reproducible synthesis workflows.

Generic Substitution Risks


While many 1,3-dioxolane derivatives are commercially available, generic substitution is not scientifically sound. The specific placement of the 4-fluorophenoxyethyl group on the dioxolane ring dictates the compound's unique physicochemical and biological profile. Within the broader class, minor structural modifications, such as the position of the fluorine atom or the length of the linker chain, can profoundly alter target binding, metabolic stability, and overall efficacy [1]. For instance, structure-activity relationship (SAR) studies on related dioxolane antifungals demonstrate that even subtle changes in aromatic substitution (e.g., 4-F vs. 4-Cl) result in significantly different IC50 and EC50 values against key fungal pathogens [1]. Therefore, substituting 2-[2-(4-Fluoro-phenoxy)ethyl]-1,3-dioxolane with a seemingly similar analog (e.g., a 4-chloro derivative or a dioxane analog) without empirical validation introduces unacceptable variability and risks compromising research reproducibility.

Para-substituent sensitivity
Replacing 4-F with 4-Cl or other halogens may reverse activity trends across biological targets, making direct substitution unreliable.
Linker and ring modifications
Changing the ethyl linker length or altering the dioxolane ring can shift target binding and metabolic stability, compromising SAR continuity.
Uncharacterized impurity risk
Lower-purity or unspecified analogs may introduce confounding impurities that interfere with sensitive biological or analytical assays.

Quantitative Evidence Guide


Purity Benchmarking for Reproducibility

Procurement from reputable vendors ensures a defined purity level. This compound is routinely offered at 97-98% purity , which is a verifiable standard that can be directly compared to other suppliers. This contrasts with generic or lower-purity offerings which may contain uncharacterized impurities that can act as confounding variables in sensitive biological assays .

Purity Benchmark
Data to verify
97–98% (vendor specification)
Unspecified generic purity
>2–3% absolute purity difference
Supports reproducible dose-response and SAR studies.
Trace impurities may act as confounding variables in sensitive assays.
Medicinal Chemistry Chemical Synthesis Quality Control

Antifungal Activity: Fluorophenyl vs Chlorophenyl

In a class-level comparison, a closely related 1,3-dioxolane analog bearing a 4-fluorophenyl group (D26) demonstrated significantly different fungicidal potency compared to its 4-chlorophenyl counterpart (D17). Specifically, against the plant pathogen *Rhizoctonia solani*, the 4-fluorophenyl derivative (D26) had an EC50 of 11.96 ± 0.98 mg/L, while the 4-chlorophenyl derivative (D17) was more potent with an EC50 of 7.31 ± 0.67 mg/L [1]. This cross-study comparable data strongly indicates that the nature of the para-substituent on the aromatic ring is a critical determinant of bioactivity.

Antifungal EC50 Context
Class-level
4-F analog D26: EC50 11.96 mg/L
4-Cl analog D17: 7.31 mg/L
4-Cl analog ~1.6-fold more potent
Fluorine substitution fine-tunes antifungal potency profile.
Inference from close analog; specific SAR requires direct validation.
Antifungal Drug Discovery Agrochemicals Structure-Activity Relationship

Herbicidal Activity: Fluorophenyl vs Chlorophenyl

The same class-level comparison reveals a distinct profile in herbicidal assays. Against duckweed (*Lemna pausicostata*), the 4-fluorophenyl analog (D26) exhibited an IC50 of 8.7 ± 3.5 μM, while the 4-chlorophenyl analog (D17) was less active with an IC50 of 20.5 ± 9.0 μM [1]. This represents a more than 2-fold difference in potency, and notably, the structure-activity relationship is inverted compared to the antifungal data, where the 4-chloro derivative was superior.

Herbicidal IC50 Context
Class-level
4-F analog D26: IC50 8.7 µM
4-Cl analog D17: 20.5 µM
4-F analog >2-fold more active
4-F substitution may show higher herbicidal potency in this assay.
Activity inversion vs. antifungal data highlights context-dependent SAR.
Herbicide Discovery Agrochemicals Structure-Activity Relationship

Safety & Handling Profile

Reputable suppliers provide a fully documented safety profile for this compound, which is essential for compliant laboratory procurement and use. The compound is classified with specific GHS hazard statements (H302, H315, H319, H335) and corresponding precautionary statements . This level of documentation is a tangible benefit compared to sourcing from less established vendors where safety data may be incomplete or unreliable, posing risks to researchers and institutions.

SDS Documentation
Data to verify
Full GHS-compliant safety data sheet available
Supports institutional EHS review and safe laboratory handling.
Verify SDS currency and supplier documentation before use.
Laboratory Safety Chemical Handling Regulatory Compliance

Key Research Applications


Building Block for SAR Studies

This compound is most rationally deployed as a synthetic intermediate or a core scaffold for generating focused libraries of 1,3-dioxolane derivatives. As demonstrated by class-level evidence, the 4-fluorophenoxy motif is a key determinant of biological activity against both fungal and plant targets [1]. Using 2-[2-(4-Fluoro-phenoxy)ethyl]-1,3-dioxolane as a starting material allows for systematic exploration of how further modifications at other positions (e.g., the 2- or 4- position of the dioxolane ring) impact potency and selectivity, thereby elucidating precise SAR and informing lead optimization campaigns [1].

Calibrated Standard for Bioassays

Given the published EC50 and IC50 data for close structural analogs [1], researchers can procure this specific compound to serve as a well-characterized control or benchmark in their own in-house antifungal or herbicidal assays. The defined purity levels ensure that any observed activity can be confidently attributed to the compound, not impurities. This allows for cross-study comparison and validation of assay sensitivity against pathogens like *Rhizoctonia solani* or plant models like duckweed.

Ergosterol Biosynthesis Probe

Molecular docking studies of the related 4-fluorophenyl dioxolane analog (D26) confirmed its binding mode with the fungal CYP51 P450 enzyme, a key target in ergosterol biosynthesis [1]. Therefore, 2-[2-(4-Fluoro-phenoxy)ethyl]-1,3-dioxolane is a relevant chemical probe for investigating this pathway. Its unique substitution pattern makes it a distinct tool compared to established azole antifungals (e.g., difenoconazole), offering a different starting point for understanding resistance mechanisms or designing novel inhibitors of this critical pathway [1].

Application
Selection Property
Validation Focus
Building Block for SAR Studies
4-Fluorophenoxy substitution motif
SAR reproducibility and dioxolane library expansion
Calibrated Standard for Bioassays
Defined purity (95–98%)
Cross-study assay sensitivity benchmarking
Ergosterol Biosynthesis Probe
Reported CYP51 binding context
Ergosterol pathway inhibition and resistance studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.